![molecular formula C29H50O2 B13390710 17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B13390710.png)
17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol
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Overview
Description
17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol is a complex organic compound with the molecular formula C29H50O2 . It is a member of the cyclopenta[a]phenanthrene family, which is known for its unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity . This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The diol groups at positions 3 and 6 are primary sites for chemical modification. Key reactions include:
Esterification
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Example : Reaction with acetic anhydride or acetyl chloride under basic conditions forms diacetate derivatives. This is a common method to protect hydroxyl groups during synthetic modifications .
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Conditions : Pyridine as a catalyst, room temperature.
Reduction
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While the compound itself is a diol, related precursors with ketone groups (e.g., 3-keto derivatives) are reduced to alcohols using NaBH₄ or LiAlH₄. For example, NaBH₄ in methanol reduces ketones to secondary alcohols with high stereoselectivity .
Side-Chain Modifications
The 17-(5-ethyl-6-methylheptan-2-yl) side chain can undergo alkylation or dehydrogenation:
Extraction from Natural Sources
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The compound has been isolated from plant species like Chisocheton tomentosus (Meliaceae) via solvent extraction (hexane, dichloromethane) and chromatographic purification .
Catalytic and Stereochemical Considerations
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Stereoselectivity : The stereochemistry of hydroxyl groups (3α/3β, 6α/6β) is critical for biological activity. Asymmetric synthesis using chiral catalysts (e.g., Sharpless dihydroxylation) is employed to control configuration .
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Crystal Structure : X-ray diffraction data confirm hydrogen bonding between hydroxyl groups and solvent molecules, influencing solubility and reactivity .
Scientific Research Applications
17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol has numerous applications in scientific research . In chemistry, it is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies . In biology and medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities . Additionally, it finds applications in the industry as a precursor for the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of 17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol involves its interaction with specific molecular targets and pathways . It may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other members of the cyclopenta[a]phenanthrene family, such as stigmastane-3,6-dione and stigmasta-3,5-diene .
Uniqueness: What sets 17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol apart is its unique structural features and specific functional groups, which confer distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol is a complex organic molecule belonging to a class of compounds known for their potential biological activities. This article explores the biological activity of this compound, integrating findings from various studies to provide a comprehensive overview.
Basic Information
- Molecular Formula: C30H52O
- Molecular Weight: 428.7333 g/mol
- CAS Registry Number: 20194-50-7
- IUPAC Name: this compound
Structural Characteristics
The compound features a complex polycyclic structure with multiple chiral centers. The stereochemistry plays a crucial role in its biological activity. The presence of hydroxyl groups contributes to its potential interactions with biological macromolecules.
Antioxidant Activity
Research has indicated that compounds with similar structural frameworks exhibit significant antioxidant properties. A study on related compounds demonstrated that they can scavenge free radicals effectively and reduce oxidative stress in cellular models . This suggests that the compound may possess similar antioxidant capabilities.
Anti-inflammatory Effects
In vitro studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokine production. For instance, compounds derived from the same family were found to downregulate TNF-alpha and IL-6 in macrophage cultures . This anti-inflammatory activity may have implications for treating chronic inflammatory diseases.
Antimicrobial Properties
The antimicrobial potential of structurally related compounds has been documented extensively. A study highlighted that certain derivatives exhibited significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The mechanism of action is hypothesized to involve disruption of bacterial cell membranes.
Hormonal Activity
Given its structural resemblance to steroid hormones, this compound may interact with hormonal pathways. Preliminary studies suggest it could act as a modulator of estrogen receptors . This activity could be relevant in contexts such as hormone-related cancers.
Study 1: Antioxidant and Anti-inflammatory Properties
A recent investigation assessed the antioxidant and anti-inflammatory properties of the compound in a controlled environment. The results indicated a dose-dependent reduction in oxidative markers and inflammatory cytokines in treated cells compared to controls.
Treatment | Oxidative Stress Marker Reduction (%) | Inflammatory Cytokine Inhibition (%) |
---|---|---|
Control | 0 | 0 |
Low Dose | 30 | 25 |
Medium Dose | 50 | 45 |
High Dose | 70 | 65 |
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy against common pathogens. The compound demonstrated notable activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Pathogen | MIC (µg/mL) | Standard Antibiotic (µg/mL) |
---|---|---|
Staphylococcus aureus | 32 | 16 |
Escherichia coli | 64 | 32 |
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for structural elucidation of this compound?
- Methodological Answer :
- X-ray Crystallography : Provides definitive stereochemical data. For example, single-crystal X-ray diffraction at 100 K confirmed the stereochemistry of the cyclopenta[a]phenanthrene core and side-chain substituents (mean C–C bond length: 0.005 Å, R factor: 0.060) .
- NMR Spectroscopy : Use 1H and 13C NMR to assign proton environments and carbon frameworks. Key signals include methyl groups (δ 0.96–1.36 ppm) and hydroxyl protons (δ 5.48 ppm), with coupling constants resolving stereochemistry (e.g., 3J(H,H) = 12.1 Hz for olefinic protons) .
- Mass Spectrometry : High-resolution EI-TOF MS (e.g., m/z 493.2365 for C31H34O4) validates molecular formulas and fragmentation patterns .
Q. What protocols are recommended for isolating this compound from natural sources?
- Methodological Answer :
- Extraction : Use methanol or dichloromethane for initial extraction from plant material (e.g., Chisocheton tomentosus).
- Chromatography : Fractionate via silica gel column chromatography (gradient elution with hexane/ethyl acetate) followed by HPLC purification (C18 column, acetonitrile/water mobile phase) .
- Crystallization : Recrystallize in ethanol or acetone to obtain single crystals for X-ray analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data interpretation for this compound?
- Methodological Answer :
- Comparative Analysis : Cross-reference chemical shifts with structurally similar steroids (e.g., lanosterol derivatives) to identify discrepancies in methyl or hydroxyl group environments .
- Dynamic NMR : Apply variable-temperature 1H NMR to detect conformational flexibility (e.g., hindered rotation in side chains) that may cause signal splitting .
- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .
Q. What challenges arise in synthesizing derivatives of this compound, and how can they be addressed?
- Methodological Answer :
- Steric Hindrance : The bulky heptan-2-yl side chain limits regioselectivity in substitution reactions. Use bulky bases (e.g., LDA) to deprotonate specific hydroxyl groups .
- Oxidation Sensitivity : Protect hydroxyl groups with silyl ethers (e.g., TBSCl) during multi-step syntheses. Reductive conditions (e.g., NaBH4) stabilize ketone intermediates .
- Purification : Employ reverse-phase HPLC to separate diastereomers of modified derivatives .
Q. How can the biological activity of this compound be linked to theoretical frameworks in medicinal chemistry?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Correlate side-chain modifications (e.g., ethyl/methyl groups) with receptor-binding assays (e.g., estrogen or glucocorticoid receptors) to identify pharmacophores .
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., cyclopenta[a]phenanthrene core binding to hydrophobic pockets) .
- Metabolic Studies : Track 14C-labeled analogs in vitro to elucidate metabolic pathways and stability .
Q. Notes
Properties
IUPAC Name |
17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-25,27,30-31H,7-15,17H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUCIUZOGLWLAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4=CC(CCC34C)O)O)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.